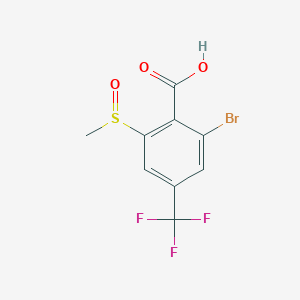

2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

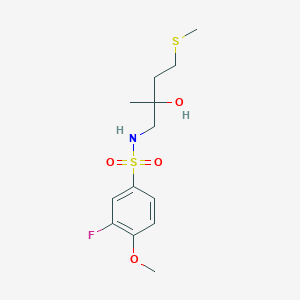

“2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid” is a chemical compound with the CAS Number: 2219371-10-3 . It has a molecular weight of 331.11 . The IUPAC name for this compound is 2-bromo-6-(methylsulfinyl)-4-(trifluoromethyl)benzoic acid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Catalysis

The synthesis and catalytic applications of 2-Bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid and its derivatives have been explored in various studies. One application involves the copper-promoted sulfenylation of sp2 C-H bonds, demonstrating the compound's potential in the functionalization of benzoic acid derivatives through copper catalysis. This method utilizes disulfide reagents and copper(II) acetate, highlighting a pathway for direct trifluoromethylsulfenylation of C-H bonds (L. Tran, I. Popov, O. Daugulis, 2012).

Environmental Remediation

Compounds related to this compound have been investigated for their role in environmental remediation. Specifically, studies on the heat-activated persulfate oxidation of persistent organic pollutants underline the significance of such chemical structures in degrading contaminants like perfluorooctanoic acid, suggesting potential applications in groundwater remediation (Saerom Park, Linda S. Lee, V. Medina, Aaron Zull, S. Waisner, 2016).

Organic Synthesis and Functionalization

The compound's framework is pivotal in organic synthesis, offering routes to novel molecular structures. For example, research on benzoic acid derivatives shows their utility in meta-C–H functionalization, providing new strategies for the synthesis of complex organic molecules. This research opens avenues for the development of synthetic methodologies that are more efficient and selective (Shangda Li, Lei Cai, Huafang Ji, Long Yang, Gang Li, 2016).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been explored for their biological activities. For instance, the discovery of heteroaryl sulfonamides as EP1 receptor selective antagonists showcases the therapeutic potential of such compounds. These findings contribute to the development of new drugs with optimized activity and specificity (Atsushi Naganawa et al., 2006).

Safety and Hazards

Propriétés

IUPAC Name |

2-bromo-6-methylsulfinyl-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O3S/c1-17(16)6-3-4(9(11,12)13)2-5(10)7(6)8(14)15/h2-3H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURAAZNTDRAAIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C(=CC(=C1)C(F)(F)F)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-7-carboxylic acid;hydrochloride](/img/structure/B2540266.png)

![N'-(2,3-Dimethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2540268.png)

![(1S,5R)-4-[(E)-2-(3,4-Dihydroxy-5-methoxyphenyl)ethenyl]-6,6-dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B2540282.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzenesulfonamide](/img/structure/B2540286.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(4-thiophen-3-ylphenyl)methanone](/img/structure/B2540287.png)